1-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
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Overview
Description
1-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of 2-Iodobenzoyl chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 2-(((2-Iodobenzoyl)amino)AC): The 2-iodobenzoyl chloride is then reacted with an appropriate amine to form the amide linkage.
Formation of carbohydrazonoyl intermediate: The amide is further reacted with hydrazine hydrate to form the carbohydrazonoyl group.
Coupling with 2-naphthyl 2,4-dichlorobenzoate: Finally, the carbohydrazonoyl intermediate is coupled with 2-naphthyl 2,4-dichlorobenzoate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
1-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(((2-Iodobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-bromo-2-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(((4-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
Uniqueness
1-(2-(((2-Iodobenzoyl)amino)AC)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
764656-98-6 |
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Molecular Formula |
C27H18Cl2IN3O4 |
Molecular Weight |
646.3 g/mol |
IUPAC Name |
[1-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C27H18Cl2IN3O4/c28-17-10-11-19(22(29)13-17)27(36)37-24-12-9-16-5-1-2-6-18(16)21(24)14-32-33-25(34)15-31-26(35)20-7-3-4-8-23(20)30/h1-14H,15H2,(H,31,35)(H,33,34)/b32-14+ |
InChI Key |
UNFCSQWCKIXHPF-HIWRWHBISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CNC(=O)C3=CC=CC=C3I)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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